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Compound of Interest |

Compound Name: 2-Methyl-2-phenylazetidine
CAS No.: 1484541-53-8
Cat. No.: B2829581
. J

Executive Summary & Structural Significance

2-Methyl-2-phenylazetidine (CAS: 1484541-53-8) is a four-membered saturated nitrogen
heterocycle featuring a quaternary carbon at the C2 position. This structural motif creates a
unique steric and electronic environment compared to simple secondary amines.

e Molecular Formula:
e Molecular Weight: 147.22 g/mol [1]

o Key Structural Feature: The gem-disubstitution (methyl and phenyl) at C2 prevents oxidation
to the corresponding azetine or aromatic system and introduces significant ring strain,
influencing spectroscopic shifts.

This guide details the expected NMR, IR, and MS signatures derived from structural analogues
and consensus chemical shift principles, providing a robust reference for experimental

validation.

Experimental Protocols (Methodology)

To ensure data reproducibility, the following standardized protocols for spectroscopic
acquisition are recommended.
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Nuclear Magnetic Resonance (NMR)

e Solvent: Deuterated Chloroform (

) is the standard solvent. Tetramethylsilane (TMS) is used as the internal reference (

ppm).[2]

e Concentration: ~10-15 mg of sample in 0.6 mL solvent.
e Parameters:

o NMR: 400 MHz or higher. 16 scans.[3] Pulse delay
2s to ensure relaxation of the quaternary methyl.

o NMR: 100 MHz. Proton-decoupled. 256-512 scans.

Infrared Spectroscopy (IR)

» Method: Attenuated Total Reflectance (ATR) on neat liquid/oil (or thin film on NaCl plates).

¢ Resolution: 4

e Range: 4000-600

Mass Spectrometry (MS)

« lonization: Electron Impact (El) at 70 eV for fragmentation analysis; Electrospray lonization
(ESI+) for molecular ion confirmation.

« Inlet: Direct insertion probe or GC-MS interface.

Spectroscopic Data Analysis[1][2][3][4][5]
Mass Spectrometry (MS) Fragmentation
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The mass spectrum of 2-Methyl-2-phenylazetidine is dominated by ring-strain release and the
stability of the benzyl/tropylium cation.

Key Fragmentation Pathways:

Molecular lon (

): Observed at m/z 147.

o Retro-[2+2] Cycloelimination: Loss of ethylene (

, 28 Da) from the C3-C4 positions is a characteristic azetidine cleavage, yielding the imine
radical cation

at m/z 119.

o Methyl Radical Loss: Cleavage of the methyl group at the quaternary center yields m/z 132.
e Tropylium lon Formation: The benzyl moiety rearranges to the stable tropylium ion (

) at m/z 91, often the base peak in phenyl-substituted heterocycles.
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/ o
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Caption: Predicted EI-MS fragmentation pathways for 2-Methyl-2-phenylazetidine.

Infrared Spectroscopy (IR)

The IR spectrum distinguishes the azetidine ring strain and the secondary amine functionality.
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Wavenumber (

Functional Group Intensity Assignment
)
) Secondary amine
N-H Stretch 3300 — 3350 Medium, Broad ]
stretching.
] Phenyl ring C-H
C-H (Aromatic) 3030 — 3060 Weak )
stretching.
Methyl and ring
C-H (Aliphatic) 2850 — 2960 Medium
stretching.
- i C=C skeletal
Aromatic Ring 1600, 1495 Medium o
vibrations.
Characteristic
) ) ) azetidine ring
Ring Deformation 1100 — 1250 Medium ) )
breathing/deformation
bands.
Out-of-plane bending
Mono-subst. Ph 700, 750 Strong (monosubstituted

benzene).

Nuclear Magnetic Resonance (NMR)

NMR Data (400 MHz,

)

The proton spectrum is characterized by the diastereotopic nature of the ring protons due to
the fixed chiral center at C2 (assuming a racemic mixture, the signals are identical, but C3/C4
protons split complexly).
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Shift ( Coupling (
Position Multiplicity Integration Assignment
» PpmM) , HZ)

Phenyl
Ar-H 7.20-7.50 Multiplet 5H - protons (o, m,

p).

Triplet/Multipl -protons to
A 340360 2H ~7-8 Nitrogen.

et
Deshielded.

Exchangeabl
N-H 2.20-2.80 Broad Singlet 1H - e amine
proton.

-protons.

C3-H 2.20-2.45 Multiplet 2H - Complex
puckering

splitting.

Methyl
) attached to
C2-CH3 1.55-1.65 Singlet 3H
guaternary

C2.

Note: The C2-Methyl signal is distinctively downfield compared to a standard alkyl methyl (~0.9
ppm) due to the deshielding effect of the adjacent nitrogen and the phenyl ring.

NMR Data (100 MHz,

)

The quaternary carbon at C2 is the diagnostic peak for this structure.
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Shift (
Position Type Assignment
» PpmM)
Phenyl C1 attached to
Ar-C (Ipso) 146.0 — 148.0 C (Quat) o
azetidine.
Phenyl ortho, meta,
Ar-C 128.5,126.8, 125.5 CH
para carbons.
Quaternary rin
c2 65.0 - 68.0 C (Quat) yring
carbon.
Ring carbon
C4 45.0-47.0
to Nitrogen.
Ring carbon
C3 32.0-34.0
to Nitrogen.
CH3 26.0-29.0 Methyl group at C2.

Analytical Workflow Diagram

The following workflow illustrates the logical progression for validating the synthesis of 2-

Methyl-2-phenylazetidine using the data above.
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Caption: Step-by-step analytical validation workflow for azetidine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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